N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide
Overview
Description
N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a fused benzene and pyrrole ring, making it an important molecule in various scientific fields.
Mechanism of Action
Target of Action
N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets in a way that leads to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they can have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit p38α MAP kinase, which is involved in inflammatory responses . This interaction prevents the development and progression of diabetes in nonobese diabetic mice by inhibiting T cell infiltration and activation . Additionally, this compound has been reported to exhibit antioxidant properties, scavenging oxygen free radicals and inhibiting the production of reactive oxygen species .
Cellular Effects
This compound influences various cellular processes. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of p38α MAP kinase leads to reduced expression of pro-inflammatory cytokines, thereby modulating immune responses . Furthermore, its antioxidant properties help protect cells from oxidative stress, which can damage cellular components and disrupt normal cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting p38α MAP kinase, it prevents the phosphorylation and activation of downstream targets involved in inflammatory responses . This inhibition results in decreased production of pro-inflammatory cytokines and reduced T cell activation. Additionally, its antioxidant activity involves scavenging reactive oxygen species, thereby protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that its inhibitory effects on p38α MAP kinase and antioxidant properties are sustained over time, providing prolonged protection against inflammation and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits p38α MAP kinase and reduces inflammation without causing significant adverse effects . At higher doses, potential toxic effects may arise, including hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is necessary to balance therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and elimination from the body . The compound’s metabolism may result in the formation of active or inactive metabolites, which can influence its overall pharmacological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been shown to interact with specific transporters that facilitate its uptake into cells and distribution to target tissues . The compound’s localization and accumulation within cells can influence its activity and effectiveness. Understanding the transport mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with target biomolecules involved in inflammatory and oxidative stress responses . The compound’s subcellular localization may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. Catalysts such as palladium or platinum are used in hydrogenation reactions to convert precursors into the desired indole derivatives .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and sulfonyl chlorides are frequently employed.
Major Products:
Oxidation: Oxindoles.
Reduction: Indolines.
Substitution: Various substituted indoles depending on the reagents used.
Scientific Research Applications
Chemistry: N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of antiviral and anticancer agents .
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 2,3-dihydro-1H-indole-5-carboxamide
- N-methyl-2,3-dihydro-1H-indole-5-carboxamide
- N,N-dimethyl-1H-indole-5-carboxamide
Uniqueness: N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its N,N-dimethyl group enhances its stability and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(2)11(14)9-3-4-10-8(7-9)5-6-12-10/h3-4,7,12H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCETYGPURKPSMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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